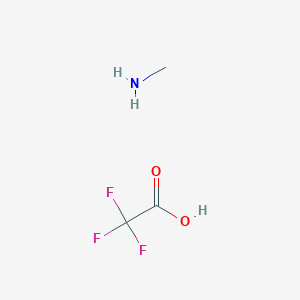
Methylamine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine; trifluoroacetic acid is a compound formed by the combination of methylamine and trifluoroacetic acid. Methylamine is a simple aliphatic amine with the formula CH₃NH₂, while trifluoroacetic acid is a strong organic acid with the formula CF₃COOH. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methylamine; trifluoroacetic acid typically involves the reaction of methylamine with trifluoroacetic acid. The reaction is straightforward and can be represented by the following equation:
CH3NH2+CF3COOH→CH3NH3+CF3COO−
This reaction is usually carried out under ambient conditions, and the product is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, methylamine is produced by the reaction of ammonia with methanol, while trifluoroacetic acid is synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds to form this compound is typically done in a controlled environment to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methylamine; trifluoroacetic acid undergoes various chemical reactions, including:
Acid-Base Reactions: As a salt, it can participate in acid-base reactions, where the trifluoroacetate ion can act as a base and the methylammonium ion as an acid.
Substitution Reactions: The methylamine component can undergo nucleophilic substitution reactions, particularly with electrophiles.
Condensation Reactions: Trifluoroacetic acid can facilitate condensation reactions due to its strong acidic nature.
Common Reagents and Conditions
Oxidizing Agents: Methylamine can be oxidized using agents like potassium permanganate.
Reducing Agents: Trifluoroacetic acid can be reduced under specific conditions, although it is generally resistant to reduction due to the presence of the electronegative fluorine atoms.
Catalysts: Various catalysts, including acids and bases, can be used to facilitate reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of methylamine can produce formaldehyde and ammonia, while substitution reactions can yield a variety of methylated products.
Applications De Recherche Scientifique
Methylamine; trifluoroacetic acid has numerous applications in scientific research:
Biology: Methylamine is a building block for the synthesis of various biomolecules, and trifluoroacetic acid is used in peptide synthesis and protein purification.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methylamine; trifluoroacetic acid involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate ion can stabilize various intermediates through its electron-withdrawing effects, while the methylammonium ion can participate in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine; trifluoroacetic acid: Similar in structure but with an ethyl group instead of a methyl group.
Dimethylamine; trifluoroacetic acid: Contains two methyl groups attached to the nitrogen.
Ammonium trifluoroacetate: Contains an ammonium ion instead of a methylammonium ion.
Uniqueness
This compound is unique due to the combination of a simple amine with a strong acid, resulting in a compound with distinct reactivity and stability. The presence of the trifluoromethyl group in trifluoroacetic acid imparts strong electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Conclusion
This compound is a compound with significant importance in various fields of science and industry Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications
Propriétés
Formule moléculaire |
C3H6F3NO2 |
|---|---|
Poids moléculaire |
145.08 g/mol |
Nom IUPAC |
methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.CH5N/c3-2(4,5)1(6)7;1-2/h(H,6,7);2H2,1H3 |
Clé InChI |
XETFBTXVGCQYBD-UHFFFAOYSA-N |
SMILES canonique |
CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
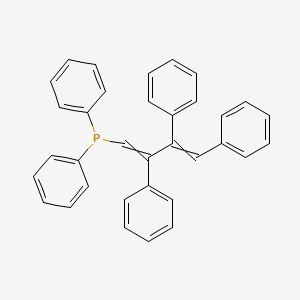

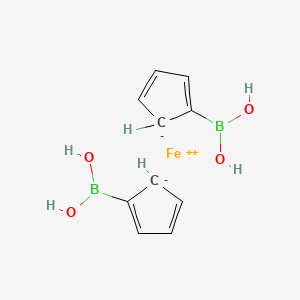
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
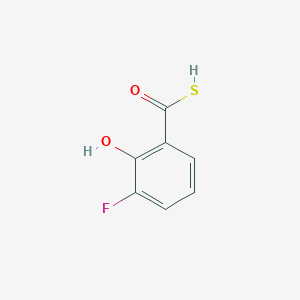
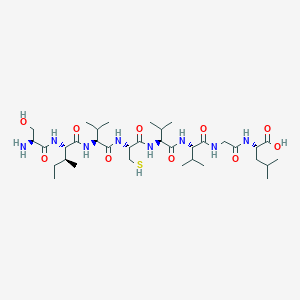
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
